des-Gln14-Ghréline (rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

An endogenous ligand for the ghrelin receptor (GHS-R1a), produced by alternative splicing of the rat ghrelin gene. Potently induces Ca2+ release in cells expressing ghrelin receptors (EC50 = 2.4 nM) and stimulates GH release in vivo.

Applications De Recherche Scientifique

Agoniste du récepteur de la sécrétagogue de l'hormone de croissance

La des-Gln14-ghréline (rat) est un peptide agoniste endogène pour le récepteur orphelin de la sécrétagogue de l'hormone de croissance (GHS) . Il est produit par épissage alternatif du gène de la ghréline de rat . Cela signifie qu'il a la capacité de se lier au récepteur GHS et de l'activer, ce qui joue un rôle crucial dans la régulation de la libération de l'hormone de croissance .

Libération des ions calcium

La des-Gln14-ghréline (rat) induit puissamment la libération d'ions calcium (Ca2+) dans les cellules exprimant des récepteurs GHS . La valeur de la CE50, qui est la concentration de la substance qui donne une réponse semi-maximale, est de 2,4 nM . Cela suggère que la des-Gln14-ghréline (rat) pourrait être utilisée dans la recherche relative à la signalisation calcique cellulaire.

Stimulation de la libération de l'hormone de croissance

La des-Gln14-ghréline (rat) stimule la libération de l'hormone de croissance (GH) in vivo <a aria-label="3: " data-citationid="b8b3287b-a158-b5e4-e28e-a5ee7ae0ea12-28" h

Mécanisme D'action

Target of Action

Des-Gln14-Ghrelin (rat) is an endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a) . This receptor plays a crucial role in stimulating the release of growth hormone from the pituitary gland .

Mode of Action

Des-Gln14-Ghrelin (rat) interacts with the GHS-R1a receptor, inducing a potent increase in intracellular calcium ion concentration . This interaction and the subsequent calcium ion release is essential for the stimulation of growth hormone release .

Biochemical Pathways

Des-Gln14-Ghrelin (rat) is involved in the regulation of the growth hormone release pathway . It stimulates the release of growth hormone from the anterior pituitary gland . The growth hormone then induces the production of insulin-like growth factor-I in the liver . This pathway plays a significant role in growth regulation and energy homeostasis .

Pharmacokinetics

It’s known that the peptide is produced by alternative splicing of the rat ghrelin gene . More research would be needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The primary result of des-Gln14-Ghrelin (rat)'s action is the potent stimulation of growth hormone release .

Action Environment

It’s known that the peptide is produced in the stomach , suggesting that factors influencing stomach physiology could potentially impact its action

Analyse Biochimique

Biochemical Properties

Des-Gln14-Ghrelin (rat) interacts with several biomolecules, including enzymes, proteins, and receptors. It binds to the growth hormone secretagogue receptor (GHS-R1a), which is essential for its activity . The peptide is modified with an n-octanoyl group at Ser3, a modification crucial for its biological function . This interaction with GHS-R1a leads to the release of calcium ions in cells expressing ghrelin receptors, with an effective concentration (EC50) of 2.4 nM . Additionally, des-Gln14-Ghrelin (rat) stimulates growth hormone release in vivo .

Cellular Effects

Des-Gln14-Ghrelin (rat) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to stimulate growth hormone release from the pituitary gland, which in turn affects insulin-like growth factor-I production in the liver . This peptide also plays a role in regulating appetite and energy homeostasis by transmitting hunger signals from the stomach to the central nervous system . Furthermore, des-Gln14-Ghrelin (rat) exhibits cardiovascular effects, mediates gastric movement and acid secretion, and contributes to glucose metabolism regulation .

Molecular Mechanism

The molecular mechanism of des-Gln14-Ghrelin (rat) involves binding to the growth hormone secretagogue receptor (GHS-R1a) and inducing a cascade of intracellular events. The n-octanoyl modification at Ser3 is essential for its binding affinity and activity . Upon binding to GHS-R1a, des-Gln14-Ghrelin (rat) stimulates the release of calcium ions, which activates downstream signaling pathways . This activation leads to the release of growth hormone from the pituitary gland and subsequent effects on gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of des-Gln14-Ghrelin (rat) have been observed to change over time. The peptide is stable under specific conditions and retains its biological activity when stored at -20°C . Long-term studies have shown that des-Gln14-Ghrelin (rat) can maintain its ability to stimulate growth hormone release and influence cellular functions over extended periods . Its stability and activity may be affected by factors such as temperature, pH, and enzymatic degradation .

Dosage Effects in Animal Models

The effects of des-Gln14-Ghrelin (rat) vary with different dosages in animal models. At lower doses, the peptide effectively stimulates growth hormone release and influences metabolic processes . At higher doses, it may exhibit toxic or adverse effects, including alterations in glucose metabolism and cardiovascular function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing toxicity .

Metabolic Pathways

Des-Gln14-Ghrelin (rat) is involved in several metabolic pathways, including those related to growth hormone release, appetite regulation, and glucose metabolism . The peptide interacts with enzymes such as ghrelin O-acyltransferase (GOAT), which is responsible for its n-octanoyl modification . This modification is crucial for its activity and ability to stimulate growth hormone release . Additionally, des-Gln14-Ghrelin (rat) influences metabolic flux and metabolite levels by regulating insulin-like growth factor-I production and glucose metabolism .

Transport and Distribution

Des-Gln14-Ghrelin (rat) is transported and distributed within cells and tissues through specific transporters and binding proteins . The peptide is secreted from the stomach and circulates in the bloodstream, where it interacts with its receptor, GHS-R1a . Its localization and accumulation in tissues are influenced by factors such as receptor expression and binding affinity . Des-Gln14-Ghrelin (rat) is also transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of des-Gln14-Ghrelin (rat) is primarily in the cytoplasm and extracellular space . It is secreted from the stomach and binds to receptors on the surface of target cells, initiating intracellular signaling pathways . The peptide’s activity and function are influenced by post-translational modifications, such as the n-octanoyl modification at Ser3, which directs it to specific compartments or organelles . This localization is essential for its ability to stimulate growth hormone release and regulate metabolic processes .

Propriétés

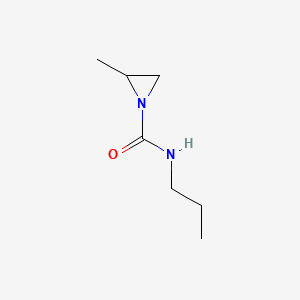

| { "Design of the Synthesis Pathway": "The synthesis of des-Gln14-Ghrelin (rat) can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Resin-bound Fmoc-Gln-OH", "Fmoc-protected amino acids (Glu, Ala, Ser, Arg, Leu, Asp, Tyr, Gly, His, Val)", "Dicyclohexylcarbodiimide (DCC)", "N-Hydroxybenzotriazole (HOBt)", "Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)" ], "Reaction": [ "Deprotection of Fmoc group from the resin-bound Fmoc-Gln-OH using 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids in the following order: Glu, Ala, Ser, Arg, Leu, Asp, Tyr, Gly, His, Val using DCC/HOBt/DIPEA in DMF", "Cleavage of the peptide from the resin using TFA/TIS/H2O/methanol", "Purification of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC)", "Characterization of the purified peptide using analytical HPLC and mass spectrometry (MS)" ] } | |

Numéro CAS |

293735-04-3 |

Formule moléculaire |

C142H237N43O40 |

Poids moléculaire |

3186.719 |

InChI |

InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1 |

Clé InChI |

GKDHXLGLEXRRSB-MVILVGDSSA-N |

SMILES |

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)

![(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol](/img/structure/B561473.png)

![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate](/img/structure/B561477.png)

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)